Product packaging for Methyl 10-undecenoate(Cat. No.:CAS No. 111-81-9)

Methyl 10-undecenoate

Cat. No.: B153647
CAS No.: 111-81-9
M. Wt: 198.30 g/mol
InChI Key: KISVAASFGZJBCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Research Context of Methyl Undec-10-enoate (B1210307)

The primary significance of methyl undec-10-enoate in modern research stems from its status as a renewable chemical feedstock. researchgate.net It is principally derived from castor oil, a non-edible vegetable oil, making it an important molecule in the shift towards sustainable chemistry and away from fossil fuel-based raw materials. researchgate.netscielo.br

Its dual reactivity, consisting of a terminal alkene and an ester functional group, allows it to be used as a precursor in a wide array of chemical transformations. arkema.com It serves as a key intermediate in the synthesis of polymers, such as polyesters and polyamides, as well as in the production of fragrances and other fine chemicals. chemicalbook.comresearchgate.netpreprints.org In polymer chemistry, it can be used to create bifunctional precursors or as a chain stopper in acyclic diene metathesis (ADMET) polymerization to control the molecular weight of polyesters. chemicalbook.comsigmaaldrich.com Its applications also extend to modifying silicones and synthesizing specialty chemicals like α,ω-ester amides. chemicalbook.comsigmaaldrich.com

Below is a table summarizing the key physicochemical properties of methyl undec-10-enoate.

Historical Perspectives on Methyl Undec-10-enoate Investigations in Academic Research

The academic investigation of methyl undec-10-enoate is intrinsically linked to the chemistry of castor oil. Historically, the compound is produced from undecylenic acid (10-undecenoic acid), which itself is obtained through the pyrolysis of ricinoleic acid, the main component of castor oil. researchgate.netscielo.br This process, conducted at high temperatures, cleaves ricinoleic acid to yield undecylenic acid and heptanal. The subsequent esterification of undecylenic acid with methanol (B129727) yields methyl undec-10-enoate. beilstein-journals.org

Early research focused on leveraging its terminal double bond, a reactive handle for various chemical modifications. A significant area of historical investigation has been its use in olefin metathesis reactions. scielo.br These reactions provided a powerful tool for altering the carbon skeleton of the fatty acid ester. For instance, cross-metathesis with short-chain olefins like ethene (ethenolysis) was explored to produce shorter-chain ω-unsaturated esters, such as methyl dec-9-enoate, which are valuable precursors for polymers like nylon-10. scielo.br Conversely, cross-metathesis with internal olefins could be used to lengthen the carbon chain. scielo.br Furthermore, the self-metathesis of methyl undec-10-enoate was investigated as a route to produce long-chain α,ω-diesters (specifically, dimethyl 9-eicosenedioate) and octadec-9-ene, demonstrating the molecule's utility in creating symmetrical long-chain compounds. scielo.br These foundational studies established methyl undec-10-enoate as a versatile platform molecule derived from a renewable resource.

Current Research Landscape and Future Directions for Methyl Undec-10-enoate

The current research landscape for methyl undec-10-enoate is vibrant, with a strong focus on sustainable materials and green chemistry. Researchers are actively exploring its use as a monomer for the synthesis of novel bio-based polymers with tailored properties.

A significant body of work has demonstrated the synthesis of renewable semi-crystalline polyesters and poly(ester-amide)s using methyl undec-10-enoate as a starting material. researchgate.netrsc.org Through a series of reactions including transesterification, amidation, and thiol-ene reactions, a variety of aliphatic diols can be synthesized from the initial ester. rsc.org These diols are then polymerized with bio-based diesters to yield high molar mass polymers. researchgate.net Research has shown that incorporating amide functionalities into the polyester (B1180765) backbone significantly enhances the material's mechanical properties, with the Young's modulus increasing substantially. researchgate.netrsc.org

The table below presents selected properties of polyesters and poly(ester-amide)s synthesized from methyl undec-10-enoate derivatives, highlighting the impact of amide content.

Another active area is the development of advanced catalytic systems for the efficient transformation of methyl undec-10-enoate. Studies have reported highly active and selective transesterification reactions using catalysts such as (cyclopentadienyl)titanium trichlorides (Cp′TiCl₃) and recyclable copper-deposited vanadium pentoxide (Cu-deposited V₂O₅). nih.govacs.orgacs.org These catalysts enable the synthesis of various dienes and other fine chemicals under relatively mild conditions and show promise for the chemical recycling of aliphatic polyesters through depolymerization. acs.orgacs.org

Furthermore, research extends to the synthesis of novel functional molecules. For example, methyl 10-undecenoate has been used as a lipid scaffold to create new lipoconjugates of phenolic acids via a thiol-ene reaction followed by amidation. beilstein-journals.org These new compounds have shown potential as antioxidants. beilstein-journals.org

Future directions for methyl undec-10-enoate research will likely focus on expanding its role in the circular economy. This includes the development of more efficient and selective biocatalytic routes for its synthesis and modification, leveraging enzymes like hydratases and lyases to perform asymmetric additions and other transformations under green conditions. rsc.org Its potential use in the production of biofuels continues to be an area of interest. acs.orgmedchemexpress.com The overarching goal is to further integrate this versatile, bio-based molecule into value chains that replace petrochemical feedstocks, contributing to the development of sustainable, high-performance materials and chemicals. preprints.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B153647 Methyl 10-undecenoate CAS No. 111-81-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl undec-10-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3H,1,4-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISVAASFGZJBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046566
Record name Methyl 10-undecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless liquid; Oily aroma
Record name Methyl 10-undecenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Methyl 10-undecenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1628/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

245.00 to 248.00 °C. @ 760.00 mm Hg
Record name Methyl 10-undecenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Slightly soluble in water, Soluble (in ethanol)
Record name Methyl 10-undecenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Methyl 10-undecenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1628/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.885-0.891 (20°)
Record name Methyl 10-undecenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1628/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

111-81-9
Record name Methyl 10-undecenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl undecylenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl undecenate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10-Undecenoic acid, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 10-undecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl undec-10-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.555
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL UNDECYLENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWN4DY6S6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl 10-undecenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

27.5 °C
Record name Methyl 10-undecenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies for Methyl Undec 10 Enoate and Its Functional Derivatives

Established Synthetic Pathways for Methyl Undec-10-enoate (B1210307)

The production of methyl undec-10-enoate is primarily achieved through two well-established methods: the direct esterification of 10-undecenoic acid and the pyrolysis of ricinoleic acid derived from castor oil.

Esterification of 10-Undecenoic Acid

The esterification of 10-undecenoic acid with methanol (B129727) is a straightforward and common method for synthesizing methyl undec-10-enoate. This acid-catalyzed reaction typically employs a strong acid, such as sulfuric acid, to achieve high conversion rates.

A typical laboratory-scale synthesis involves refluxing 10-undecenoic acid with methanol in the presence of a catalytic amount of sulfuric acid for several hours. nih.gov The reaction progress is often monitored by thin-layer chromatography. nih.gov Upon completion, the excess methanol is removed, and the crude product is purified through a series of washes and column chromatography to yield pure methyl undec-10-enoate. nih.gov This method is known for its simplicity and high yields, often quantitative. nih.gov

Reactants Catalyst Conditions Yield Reference
10-Undecenoic Acid, MethanolSulfuric AcidRefluxQuantitative nih.gov

Derivation from Renewable Bio-feedstocks (e.g., Pyrolysis of Ricinoleic Acid from Castor Oil)

A significant industrial route to methyl undec-10-enoate utilizes castor oil, a renewable feedstock rich in ricinoleic acid. researchgate.net The process involves the pyrolysis, or thermal cracking, of either ricinoleic acid or its methyl ester, methyl ricinoleate (B1264116). researchgate.netgychbjb.comache-pub.org.rs This high-temperature reaction, typically conducted between 500-600°C, cleaves the ricinoleic acid molecule to yield undecylenic acid (10-undecenoic acid) and heptaldehyde. researchgate.netache-pub.org.rs

The undecylenic acid produced can then be esterified to methyl undec-10-enoate as described previously. Alternatively, transesterification of castor oil to produce methyl ricinoleate followed by pyrolysis directly yields methyl undec-10-enoate and heptaldehyde. gychbjb.comache-pub.org.rs Studies have investigated the optimization of pyrolysis conditions, such as temperature and residence time, to maximize the yield of the desired products. For instance, one study found that the pyrolysis of methyl ricinoleate at 550°C yielded 44.15% undecylenic acid. gychbjb.com Another study reported that the highest yield of heptaldehyde from methyl ester pyrolysis was achieved at 530°C. ache-pub.org.rs This bio-based route is a key example of valorizing agricultural products into valuable chemical intermediates. researchgate.net

Feedstock Process Key Products Reference
Ricinoleic Acid (from Castor Oil)Pyrolysis10-Undecenoic Acid, Heptaldehyde researchgate.netache-pub.org.rs
Methyl RicinoleatePyrolysisMethyl Undec-10-enoate, Heptaldehyde gychbjb.comache-pub.org.rs

Advanced Synthetic Approaches to Methyl Undec-10-enoate Derivatives

The terminal double bond of methyl undec-10-enoate serves as a reactive handle for a variety of functionalization reactions, enabling the synthesis of diverse derivatives with tailored properties.

Functionalization via Hydroformylation Reactions

Hydroformylation, or oxo-synthesis, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. In the case of methyl undec-10-enoate, this reaction can produce bifunctional polymer precursors. sigmaaldrich.comsigmaaldrich.com The reaction is typically catalyzed by transition metal complexes, with rhodium-based catalysts being particularly effective. researchgate.net

A significant challenge in the hydroformylation of long-chain unsaturated esters like methyl oleate (B1233923) is achieving high selectivity for the linear ω-aldehyde ester due to competing isomerization reactions. acs.org However, for terminal alkenes like methyl undec-10-enoate, the formation of the linear aldehyde is generally more favored. acs.org Research has explored various catalyst systems, including rhodium with ligands like SulfoXantphos, to optimize the reaction and facilitate catalyst recycling, particularly in aqueous biphasic systems. researchgate.net While hydrogenation of the starting material can be a side reaction, hydroformylation remains a powerful tool for introducing aldehyde functionality. acs.org

Aminocarbonylation Strategies for Amide Linkages

Aminocarbonylation is a process that introduces both a carbonyl group and an amine to an alkene, forming an amide linkage. This reaction, when applied to methyl undec-10-enoate, allows for the synthesis of α,ω-ester amides. sigmaaldrich.comsigmaaldrich.com Palladium-based catalysts are commonly employed for this transformation. sigmaaldrich.comsigmaaldrich.com

This strategy provides a direct route to long-chain molecules containing both ester and amide functionalities, which are valuable monomers for the synthesis of poly(ester-amide)s. researchgate.net These polymers can exhibit interesting thermal and mechanical properties due to the presence of hydrogen-bonding amide groups. researchgate.net The selective aminocarbonylation of methyl undec-10-enoate demonstrates a valuable method for creating complex monomers from a renewable starting material. acs.org

Thiol-Ene Reactions for Sulfur-Containing Adducts

The thiol-ene reaction is a highly efficient and versatile click chemistry reaction that involves the addition of a thiol (R-SH) across a double bond. wikipedia.org This reaction, when applied to methyl undec-10-enoate, provides a facile route to sulfur-containing derivatives. nih.gov The reaction proceeds via a radical mechanism, often initiated by light or a radical initiator, and results in the anti-Markovnikov addition of the thiol to the alkene. wikipedia.org

This methodology has been used to synthesize various functional molecules. For instance, the reaction of methyl undec-10-enoate with cysteamine (B1669678) hydrochloride yields an intermediate amine that can be further functionalized, for example, by amidation with phenolic acids to create novel lipoconjugates. nih.gov The high efficiency and selectivity of the thiol-ene reaction make it an attractive method for modifying methyl undec-10-enoate and introducing sulfur-based functionalities for applications in materials science and medicinal chemistry. nih.govresearchgate.net

Hydroboration and Subsequent Transformations for Alcohol/Acid Derivatization

The terminal double bond of methyl undec-10-enoate provides a reactive site for hydroboration, a powerful synthetic transformation that introduces a boron atom, which can then be further functionalized, most commonly to an alcohol through oxidation. This anti-Markovnikov addition allows for the selective formation of terminal alcohols and, by extension, carboxylic acids.

The hydroboration of methyl undec-10-enoate has been explored using various hydroborating agents, with the stoichiometry of the reactants being a critical factor in determining the product distribution. eujournal.org Borane dimethyl sulfide (B99878) (BMS) is a commonly employed reagent for this transformation. eujournal.org The reaction proceeds by the addition of the B-H bond across the C=C double bond, leading to the formation of an organoborane intermediate. Subsequent oxidation of this intermediate, typically with hydrogen peroxide in an alkaline medium, yields the corresponding alcohol. eujournal.orgresearchgate.net In the case of methyl undec-10-enoate, this process selectively yields methyl 11-hydroxyundecanoate. eujournal.orgresearchgate.net

The choice of hydroborating agent and reaction conditions can influence the selectivity and yield of the desired product. Besides BMS, other reagents like thexylborane and 9-borabicyclo[3.3.1]nonane (9-BBN) have also been utilized for the hydroboration of unsaturated fatty acid esters. eujournal.org The reaction with BMS has been shown to be highly regioselective, with the boron atom adding to the terminal carbon of the double bond. eujournal.org Proton NMR analysis confirms the complete hydroboration by the disappearance of the signals corresponding to the ethylenic protons. eujournal.org

Furthermore, the stoichiometry between the hydroborating agent and the ester is crucial. For instance, using a 1:3 ratio of BMS to methyl undec-10-enoate results in the highest yield of the desired hydroxy acid. eujournal.org Conversely, an excess of the hydroborating agent can lead to the formation of diols as byproducts. eujournal.org The organoborane intermediates can also be utilized in other transformations, such as iodination to produce iodo-derivatives. snmjournals.org For example, the hydroboration of methyl 10-undecenoate with BH3-THF followed by iodination yields methyl 11-iodoundecanoate. snmjournals.org

Catalytic approaches to hydroboration have also been developed. An efficient and recyclable catalytic system using nano-iridium(0) and a pyridinium (B92312) salt of nido-carboranyldiphosphine has been reported for the hydroboration of this compound. acs.org This system demonstrates high product selectivity and the potential for repeated use. acs.org Isomerizing hydroboration using iridium catalysts can also lead to the formation of the terminal boronate ester in high yield. acs.org

Table 1: Hydroboration and Subsequent Transformations of Methyl Undec-10-enoate

Reagent(s) Product(s) Yield Reference(s)

Reactions with Organometallic Reagents for Chain Elongation (e.g., Grignard Additions)

The ester functionality of methyl undec-10-enoate is a target for nucleophilic attack by organometallic reagents, such as Grignard reagents, leading to the formation of new carbon-carbon bonds and chain elongation. This approach is valuable for the synthesis of more complex molecules, including long-chain fatty acids and their derivatives.

A notable example is the reaction of methyl undec-10-enoate with methylmagnesium bromide. beilstein-journals.org This Grignard reaction results in the addition of two methyl groups to the carbonyl carbon of the ester, affording a tertiary alcohol, 2-methyl-11-undecen-2-ol, in a high yield of 98%. beilstein-journals.org This intermediate can then undergo further transformations. For instance, selective reduction of the tertiary alcohol can be achieved through 'ionic hydrogenation' using triethylsilane and BF3·Et2O, which preserves the terminal double bond. beilstein-journals.org The resulting alkene can then be subjected to oxidative cleavage to produce shorter-chain fatty acids or undergo other modifications at the double bond. beilstein-journals.org

Beyond direct addition to the ester, organometallic reagents derived from the alkene moiety of methyl undec-10-enoate can be used in coupling reactions. For example, the corresponding Grignard reagent, undec-10-enylmagnesium chloride, can be prepared and used to form mixed copper(I) ate complexes by reacting with methylcopper(I). harvard.edu These cuprate (B13416276) reagents are effective in coupling reactions with alkyl halides, allowing for the synthesis of long-chain unsaturated esters. harvard.edu Specifically, the reaction of the mixed copper(I) ate complex derived from undec-10-enylmagnesium chloride with ethyl 11-iodoundecanoate results in the formation of ethyl 21-docosenoate in 79% yield. harvard.edu This method provides a versatile route for synthesizing long-chain fatty acid esters with good yields and readily available starting materials. harvard.edu

Table 2: Reactions of Methyl Undec-10-enoate with Organometallic Reagents

Organometallic Reagent Subsequent Reagents/Conditions Product Yield Reference(s)
Methylmagnesium bromide, THF - 2-Methyl-11-undecen-2-ol 98% beilstein-journals.org
Undec-10-enylmagnesium chloride (derived) + Methylcopper(I) Ethyl 11-iodoundecanoate, THF Ethyl 21-docosenoate 79% harvard.edu

Cyclocondensation Approaches for Novel Ring Systems

The bifunctional nature of methyl undec-10-enoate and its derivatives, possessing both an electrophilic ester group and a nucleophilic/electrophilic double bond, makes it a valuable precursor for the synthesis of various heterocyclic and carbocyclic ring systems through cyclocondensation reactions. These reactions often involve the initial transformation of either the ester or the alkene moiety to introduce new functionalities that can then participate in ring closure.

One documented approach involves the reaction of methyl undec-10-enoate with cyclic ketones, such as cyclopentanone (B42830) or cyclohexanone (B45756). niscpr.res.in This reaction can yield two different products: one resulting from the addition at the alpha-position to the ester (a Claisen-type condensation) and another from the Michael addition of the enolate of the cyclic ketone to the double bond of the undecenoate. niscpr.res.in The latter product, a substituted undecanoate with a cyclic ketone moiety at the terminal position, can be further utilized in cyclocondensation reactions. niscpr.res.in For example, the reaction of methyl 11-(2'-cyclopentanonyl)undecanoate with mercaptoacetic acid and ammonium (B1175870) carbonate leads to the formation of a thiazolidinone-containing derivative. niscpr.res.in

While direct cyclocondensation of methyl undec-10-enoate is less common, its derivatives are frequently employed in such reactions. For instance, after conversion to an appropriate precursor, the long aliphatic chain can be incorporated into macrocyclic structures. The principles of cyclocondensation reactions, such as those involving 1,3-dicarbonyl compounds as building blocks for five-, six-, and seven-membered aromatic heterocycles, can be applied to derivatives of methyl undec-10-enoate. thieme-connect.de These derivatives, with their dual electrophilic centers, are ideal partners for doubly functionalized nucleophiles in cyclocondensation processes. thieme-connect.de

Table 3: Cyclocondensation Reactions Involving Derivatives of Methyl Undec-10-enoate

Reactant 1 Reactant 2 Product Reference(s)
Methyl 11-(2'-cyclopentanonyl)undecanoate Mercaptoacetic acid, Ammonium carbonate Thiazolidinone-containing undecanoate derivative niscpr.res.in
Methyl 11-(2'-cyclohexanonyl)undecanoate Mercaptoacetic acid, Ammonium carbonate Thiazolidinone-containing undecanoate derivative niscpr.res.in

Catalytic Transformations Involving Methyl Undec 10 Enoate

Transesterification Processes of Methyl Undec-10-enoate (B1210307)

Titanium-Catalyzed Transesterification with Alcohols

Efficient transesterification of methyl undec-10-enoate with various alcohols has been achieved using (cyclopentadienyl)titanium trichlorides, specifically CpTiCl₃ and CpTiCl₃ (Cp = C₅Me₅). acs.org These catalysts have demonstrated high activity and selectivity in reactions with primary and secondary alcohols, including cyclohexanemethanol (B47985), 1,4-cyclohexanedimethanol, and 10-undecen-1-ol. acs.orgyoutube.com

The reactions, typically conducted at temperatures between 100–120 °C, yield the corresponding transesterified products with high selectivity, often exceeding 99%. acs.org For instance, the transesterification with cyclohexanemethanol using CpTiCl₃ and Cp*TiCl₃ catalysts at 100 °C for 3 hours resulted in high turnover numbers (TON) of 120 and 118, respectively. acs.org Increasing the temperature to 120 °C can lead to exclusive formation of the desired ester in high yields. acs.org The presence of a chloride ligand in the titanium complex appears crucial for the high catalytic activity observed. acs.org

These titanium-based catalysts are also effective in the depolymerization of aliphatic polyesters like poly(ethylene adipate) (PEA) and poly(butylene adipate) (PBA) through transesterification with alcohols, highlighting their potential in chemical recycling processes. acs.orgyoutube.com

Copper-Deposited Catalysts for Enhanced Selectivity

For the transesterification of unsaturated fatty acid esters like ethyl-10-undecenoate, a model reaction similar to that of methyl undec-10-enoate, copper-deposited vanadium pentoxide (V₂O₅) catalysts have shown to be effective. nih.gov These recyclable catalysts facilitate the production of 1,ω-dienes, which are valuable monomers for biobased polyesters. nih.gov

The deposition of copper plays a crucial role in achieving high selectivity in the transesterification reaction. nih.gov The catalyst maintains its activity and selectivity over several recycled runs, demonstrating its robustness. nih.gov While V₂O₅ alone can catalyze the reaction to a moderate extent, the addition of copper significantly enhances the selectivity for the desired diester product. nih.gov

Hydrosilylation Reactions for Silicone Modification

Methyl undec-10-enoate is a key reactant in hydrosilylation reactions for modifying silicones. sigmaaldrich.comchemicalbook.com This process involves the addition of a silicon-hydride bond across the terminal double bond of the ester. It is utilized to attach long-chain fatty acid ester groups to silicone monomers, such as 1,3,5,7-tetramethylcyclotetrasiloxane (D₄H). researchgate.net

This modification, catalyzed by complexes like Karstedt's catalyst, results in new monomers like tetra(11-methoxy-11-oxoundecyl)tetramethyl-cyclotetrasiloxane (D₄ undecyl). researchgate.net These modified monomers can then be polymerized to create polysiloxanes with covalently attached undecanoic acid groups, leading to the formation of unique silicone nano/microstructures. sigmaaldrich.comchemicalbook.comresearchgate.net The reaction can be carried out under mild conditions and at ambient pressure with good yields. researchgate.net

Other Catalytic Conversions and Oxidation Reactions

Methyl undec-10-enoate undergoes various other catalytic conversions, including metathesis and oxidation reactions.

Metathesis Reactions: Homometathesis of methyl undec-10-enoate can be achieved using methyltrioxorhenium (MTO) immobilized on mesoporous aluminosilicate (B74896) materials. mdpi.com Modification of these supports with zinc chloride (ZnCl₂) has been shown to positively influence both the activity and selectivity of the catalyst. mdpi.com For instance, MTO immobilized on ZnCl₂-modified Siral 40 resulted in an 80% conversion of methyl undec-10-enoate. mdpi.com

Oxidation and Other Conversions: The terminal double bond of methyl undec-10-enoate allows for oxidative cleavage. For example, treatment with potassium permanganate (B83412) (KMnO₄) and a phase transfer catalyst can lead to the formation of shorter-chain dicarboxylic acids. beilstein-journals.org Additionally, the ester can be converted to other functional groups. Reaction with methylmagnesium bromide yields a tertiary alcohol, which can then undergo further transformations. beilstein-journals.org Hydroboration-oxidation of the terminal alkene can produce a primary alcohol. eujournal.org Furthermore, methyl undec-10-enoate has been used as a substrate in hydroformylation reactions to prepare bifunctional polymer precursors and in aminocarbonylation reactions to synthesize α,ω-ester amides. sigmaaldrich.comchemicalbook.com

Polymer Science and Materials Engineering with Methyl Undec 10 Enoate

Methyl Undec-10-enoate (B1210307) as a Precursor in Polymer Synthesis

Methyl undec-10-enoate serves as a foundational material for creating various monomers and polymers, leveraging its terminal unsaturation and ester functionality for further chemical modification.

Synthesis of Bifunctional Polymer Precursors

The reactivity of methyl undec-10-enoate allows for its conversion into a variety of bifunctional monomers essential for step-growth polymerization. Through reactions like transesterification, amidation, and thiol-ene additions, aliphatic diols containing ester, amide, or combined ester-amide linkages can be synthesized. rsc.orgresearchgate.net For instance, efficient transesterification of methyl undec-10-enoate with various alcohols, such as 1,4-cyclohexanedimethanol, has been demonstrated to produce diester monomers suitable for the synthesis of bio-based aliphatic polyesters. acs.org These reactions transform the monofunctional methyl undec-10-enoate into α,ω-difunctional molecules that can be polymerized into high-molecular-weight polymers. rsc.orgresearchgate.net

Furthermore, functionalization of the double bond via thiol-ene reactions with cysteamine (B1669678) can produce amino-functionalized monomers, which are then suitable for the synthesis of polyamides. preprints.org These precursor synthesis strategies highlight the adaptability of methyl undec-10-enoate in generating a diverse range of monomers for sustainable polymer chemistry.

Monomer for Bio-based Aliphatic Polyesters

Methyl undec-10-enoate and its derivatives are key monomers in the production of bio-based aliphatic polyesters. rsc.orgacs.orgacs.org These polyesters are gaining attention as sustainable alternatives to petroleum-based plastics. mdpi.com The monomers are typically α,ω-dienes formed by the esterification of 10-undecenoic acid (derived from methyl undec-10-enoate) with various bio-based diols like isosorbide (B1672297), isomannide, 1,4-butanediol, and 1,4-cyclohexanedimethanol. acs.orgacs.orgnih.govnih.gov

The resulting long-chain aliphatic polyesters can be either amorphous or semi-crystalline, with their properties influenced by the choice of diol and the polymer's molecular weight. mdpi.comresearchgate.net The polymerization of these monomers, often via acyclic diene metathesis (ADMET), leads to high-molecular-weight polyesters with tunable thermal and mechanical properties. nih.govresearchgate.net

Polymerization Mechanisms and Resultant Materials

The polymerization of monomers derived from methyl undec-10-enoate can be achieved through several mechanisms, with acyclic diene metathesis being particularly prominent. The resulting polymers, including polyesters and poly(ester-amide)s, exhibit a range of properties that make them suitable for various applications.

Acyclic Diene Metathesis (ADMET) Polymerization of Methyl Undec-10-enoate Derivatives

Acyclic Diene Metathesis (ADMET) is a powerful step-growth polymerization technique for producing unsaturated polymers from α,ω-diene monomers. nih.gov Monomers derived from methyl undec-10-enoate, such as bis(undec-10-enoate)s of various diols, are ideal candidates for ADMET polymerization. nih.govresearchgate.net This process typically utilizes ruthenium-based catalysts, like the Grubbs and Hoveyda-Grubbs catalysts, and involves the removal of a small volatile molecule, usually ethylene, to drive the polymerization forward. acs.orgnih.govmdpi.com

The polymerization can be conducted under bulk (solvent-free) conditions at elevated temperatures or in ionic liquids at milder temperatures, with both methods capable of producing high molar mass polymers. nih.govmdpi.com A key feature of ADMET is the ability to control the molecular weight of the resulting polyester (B1180765). Methyl undec-10-enoate itself can act as a monofunctional chain stopper, allowing for the tuning of the polymer's molecular weight by controlling its concentration in the reaction mixture. mdpi.compreprints.org This control is crucial for tailoring the final properties of the material. Subsequent hydrogenation of the unsaturated polyester backbone yields saturated aliphatic polyesters, which can exhibit improved thermal stability and mechanical performance. acs.orgnih.gov

Synthesis and Characterization of Renewable Semi-Crystalline Polyesters

Characterization of these polyesters is typically performed using a suite of analytical techniques. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure and composition of the polymers. rsc.orgresearchgate.net Size Exclusion Chromatography (SEC) provides information on the molecular weight and molecular weight distribution. rsc.orgresearchgate.net

The thermal properties are investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC reveals the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior. rsc.org For fully aliphatic polyesters, the Tg is often well below room temperature. rsc.org The melting points of semi-crystalline polyesters derived from methyl undec-10-enoate can vary significantly, for instance, from 22 °C up to 127 °C, sometimes showing complex melting behaviors due to polymorphism. rsc.org TGA is used to assess thermal stability, with these polyesters generally showing good stability with 5% weight loss temperatures in the range of 330–350 °C. rsc.orgresearchgate.net

Synthesis and Mechanical Properties of Poly(ester-amide)s from Methyl Undec-10-enoate

Incorporating amide functionalities into the polyester backbone, creating poly(ester-amide)s (PEAs), is an effective strategy to enhance the thermal and mechanical properties of the resulting materials. rsc.orgrsc.org These polymers combine the favorable characteristics of both polyesters and polyamides. expresspolymlett.com Diols containing amide linkages can be synthesized from methyl undec-10-enoate and then copolymerized with a bio-based methyl diester to yield PEAs. rsc.orgresearchgate.net

The presence of amide groups introduces strong hydrogen bonding between polymer chains, which significantly influences the material's properties. expresspolymlett.com This leads to an increase in crystallinity, melting temperature, and mechanical strength compared to the analogous polyesters. rsc.org For example, research has shown a substantial increase in the Young's modulus of PEAs with increasing amide content, with values increasing from 83 MPa for a pure polyester to 363 MPa for a poly(ester-amide). rsc.orgresearchgate.net The tensile strength of castor oil-based PEAs can be in the range of 20-25 MPa, with an elongation at break between 210-280%, demonstrating their toughness. acs.orgnih.gov These properties make PEAs derived from methyl undec-10-enoate promising candidates for applications requiring higher performance than simple aliphatic polyesters. acs.orgnih.gov

Compound Index

Fabrication of Modified Silicone Nano/Microstructures

Methyl undec-10-enoate serves as a key precursor for the synthesis of organo-modified silicones, enabling the fabrication of complex nano- and microstructures. acs.orgresearchgate.net A novel, surfactant-free method facilitates the preparation of hollow silicone structures in an aqueous environment. The process commences with the synthesis of a new silicone monomer, achieved by grafting methyl undec-10-enoate (UDM) onto a commercial silicone monomer, 1,3,5,7-tetramethylcyclotetrasiloxane (D₄H). acs.orgresearchgate.netresearchgate.net

This hydrosilylation reaction, catalyzed by Karstedt's catalyst, yields tetra(11-methoxy-11-oxoundecyl)-tetramethylcyclotetrasiloxane (D₄undecyl). acs.org This modified monomer exhibits the crucial property of self-organization in water. Subsequently, the D₄undecyl monomer undergoes anionic ring-opening polymerization to form the final silicone polymer, poly-D₄undecyl. When dispersed in water via sonication, both the monomer and the resulting polymer form distinct structures. acs.org These structures have been visualized using cryo-transmission electron microscopy (Cryo-TEM) and optical microscopy, with particle sizes confirmed by dynamic light scattering (DLS) measurements. acs.org

Table 1: Components and Reaction for Silicone Nano/Microstructure Fabrication Use the interactive controls to view component details.

Role Chemical Name Abbreviation Reaction Type
Silicone Monomer 1,3,5,7-Tetramethylcyclotetrasiloxane D₄H Hydrosilylation
Modifying Agent Methyl undec-10-enoate UDM Hydrosilylation
Catalyst Platinum(0)-divinyltetramethyldisiloxane complex Karstedt's catalyst Hydrosilylation
Resulting Monomer Tetra(11-methoxy-11-oxoundecyl)-tetramethylcyclotetrasiloxane D₄undecyl Anionic Polymerization

| Resulting Polymer | Poly-D₄undecyl | - | - |

Post-Polymerization Functionalization Strategies for Methyl Undec-10-enoate Derived Polymers

The terminal double bond present in polymers derived from methyl undec-10-enoate provides a reactive site for extensive post-polymerization functionalization. This allows for the tuning of polymer properties and the introduction of novel functionalities. Key strategies include epoxidation and thiol-ene click chemistry. acs.orgmdpi.com

Epoxidation: The vinyl groups in the side chains of polyesters derived from 10-undecenoic acid can be readily converted into epoxide groups. acs.org For instance, poly(3-hydroxyoctanoate-co-3-hydroxy-10-undecenoate)s (PHOUs) can be epoxidized by reaction with m-chloroperbenzoic acid (MCPBA) in a homogeneous solution. This transformation significantly alters the polymer's thermal properties. While it leads to a decrease in the melting temperature and enthalpy of melting, the glass transition temperature increases linearly with the degree of epoxidation. This modification proceeds without significant cross-linking or a decrease in molecular weight. acs.org

Thiol-Ene Click Chemistry: The thiol-ene reaction is a highly efficient and versatile "click" chemistry method for post-polymerization modification. mdpi.com This strategy has been used to functionalize unsaturated polymer backbones, such as those derived from undecenoic acid, with a wide array of molecules. mdpi.comnih.gov For example, degradable polycaprolactones with pendant allyl groups have been modified with various thiolated molecules, including sugars (trehalose, lactose, glucose), oligo(polyethylene glycol), and zwitterionic compounds, using photoinitiated thiol-ene reactions. nih.gov This approach allows for the creation of polymers with tailored properties for specific applications, such as stabilizing therapeutic proteins. nih.gov Furthermore, the thiol-ene reaction can be used to crosslink polymers by employing dithiol agents like 1,4-butane-dithiol, enhancing the mechanical properties of the material. mdpi.com

Table 2: Summary of Post-Polymerization Functionalization Strategies Explore the different modification techniques and their outcomes.

Strategy Reagent(s) Functional Group Introduced Polymer Backbone Example Effect on Properties
Epoxidation m-Chloroperbenzoic acid (MCPBA) Epoxide Poly(3-hydroxyoctanoate-co-3-hydroxy-10-undecenoate) Increased glass transition temperature; decreased melting temperature. acs.org
Thiol-Ene Thiolated trehalose, lactose, glucose Sugars Allyl-substituted polycaprolactone Creates polymers for therapeutic protein stabilization. nih.gov
Thiol-Ene 2-(Dimethylamino)ethanethiol, t-butyl bromoacetate Carboxybetaine zwitterion Allyl-substituted polycaprolactone Introduces zwitterionic functionality for biomedical applications. nih.gov

| Thiol-Ene | 1,4-Butane-dithiol | Thioether crosslinks | Unsaturated polyester (PHBU) | Increases tensile strength and elongation at break. mdpi.com |

Chemical Recycling and Depolymerization of Methyl Undec-10-enoate-Based Polymers

Polymers derived from methyl undec-10-enoate, particularly polyesters, are designed with chemical recycling in mind. The ester linkages in the polymer backbone are susceptible to cleavage through transesterification, allowing for depolymerization back to their constituent monomers. researchgate.netrsc.orgrsc.org This process represents a key strategy for establishing a circular economy for these bio-based materials. rsc.org

An efficient method for this chemical recycling involves transesterification with an alcohol, such as ethanol (B145695) or cyclohexanemethanol (B47985), in the presence of a catalyst. mdpi.comresearchgate.netrsc.org (Cyclopentadienyl)titanium trichloride (B1173362) (CpTiCl₃) and its pentamethylated analogue (Cp*TiCl₃) have proven to be highly active and selective catalysts for this reaction. researchgate.netrsc.org For example, aliphatic polyesters like poly(ethylene adipate) (PEA) can be effectively depolymerized using CpTiCl₃ at temperatures between 120°C and 150°C, achieving over 99% conversion to the corresponding monomers. researchgate.netrsc.org

This recycling strategy is also applicable to more complex network polymers. Biobased aliphatic polyesters synthesized via acyclic diene metathesis (ADMET) polymerization of monomers like bis(undec-10-enoate) with isosorbide can be depolymerized. mdpi.com Even after hydrogenation to improve their mechanical properties, these network polymers can be broken down with ethanol and a CpTiCl₃ catalyst, recovering the original diol and dicarboxylic acid monomers. mdpi.com This demonstrates the feasibility of closed-loop chemical recycling for these advanced materials. rsc.org

Table 3: Catalytic Depolymerization of Undecenoate-Based Polyesters This table details the conditions and effectiveness of chemical recycling processes.

Polymer Type Catalyst Alcohol Temperature Catalyst Loading Outcome
Poly(ethylene adipate) (PEA) CpTiCl₃ Cyclohexanemethanol 120 °C 0.25-0.5 mol % >99% conversion to monomers. researchgate.netrsc.org
Poly(ethylene adipate) (PEA) CpTiCl₃ Cyclohexanemethanol 150 °C 0.5 mol % Complete depolymerization after 6h. rsc.org
Poly(butylene adipate) (PBA) CpTiCl₃ Ethanol 120-150 °C 0.5 mol % Exclusive recovery of monomers. researchgate.netrsc.org

Table of Mentioned Chemical Compounds

Chemical NameAbbreviation
Methyl undec-10-enoateUDM
1,3,5,7-TetramethylcyclotetrasiloxaneD₄H
Platinum(0)-divinyltetramethyldisiloxane complexKarstedt's catalyst
Tetra(11-methoxy-11-oxoundecyl)-tetramethylcyclotetrasiloxaneD₄undecyl
Poly-D₄undecyl-
Poly(3-hydroxyoctanoate-co-3-hydroxy-10-undecenoate)sPHOUs
m-Chloroperbenzoic acidMCPBA
PolycaprolactonepCL
Trehalose-
Lactose-
Glucose-
Oligo(polyethylene glycol)-
1,4-Butane-dithiol-
Poly(ethylene adipate)PEA
Poly(butylene adipate)PBA
(Cyclopentadienyl)titanium trichlorideCpTiCl₃
Pentamethylcyclopentadienyltitanium trichlorideCp*TiCl₃
Ethanol-
Cyclohexanemethanol-
Isosorbide-
bis(undec-10-enoate)-

Spectroscopic Characterization and Advanced Analytical Methodologies for Methyl Undec 10 Enoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the detailed structural analysis of methyl undec-10-enoate (B1210307), providing insights into its proton and carbon framework.

Proton NMR (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of methyl undec-10-enoate is characterized by distinct signals that correspond to the different types of protons present in the molecule. chemicalbook.combeilstein-journals.org The terminal vinyl group gives rise to characteristic signals in the olefinic region of the spectrum. Specifically, the proton on the tenth carbon (C-10) appears as a multiplet, while the two protons on the eleventh carbon (C-11) show distinct signals due to their different chemical environments.

The methyl ester group protons are typically observed as a sharp singlet. The methylene (B1212753) protons along the aliphatic chain produce a series of overlapping multiplets. The methylene group adjacent to the ester carbonyl (C-2) and the one adjacent to the double bond (C-9) can often be distinguished from the others. eujournal.org

A representative summary of the ¹H NMR spectral data for methyl undec-10-enoate is presented in the table below.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
H-2 (-CH₂-COO-)2.29Triplet
H-3 to H-8 (-(CH₂)₆-)1.28-1.35Multiplet
H-9 (-CH₂-CH=)2.02Quartet
H-10 (=CH-)5.75-5.85Multiplet
H-11 (=CH₂)4.90-5.00Multiplet
-OCH₃3.65Singlet

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Analysis

Complementing the proton data, ¹³C NMR spectroscopy provides a direct map of the carbon skeleton of methyl undec-10-enoate. beilstein-journals.orgnih.gov Each non-equivalent carbon atom in the molecule produces a distinct signal, allowing for a comprehensive analysis of the carbon backbone. bhu.ac.inlibretexts.org

The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift. The two olefinic carbons of the terminal double bond also appear in a distinct region of the spectrum. The carbon of the methyl ester group and the methylene carbons of the aliphatic chain resonate at higher field strengths. chemguide.co.uk

The table below summarizes the typical ¹³C NMR chemical shifts for methyl undec-10-enoate.

Carbon Assignment Chemical Shift (δ, ppm)
C-1 (-COO-)174.2
C-2 (-CH₂-COO-)34.1
C-3 to C-8 (-(CH₂)₆-)24.9-29.1
C-9 (-CH₂-CH=)33.8
C-10 (=CH-)139.1
C-11 (=CH₂)114.1
-OCH₃51.4

High-Pressure NMR for Mechanistic Studies of Methyl Undec-10-enoate Reactions

High-Pressure Nuclear Magnetic Resonance (HP-NMR) spectroscopy is a powerful technique for investigating the mechanisms of chemical reactions involving methyl undec-10-enoate under elevated pressure. researchgate.net This methodology allows for real-time monitoring of reaction intermediates and products, providing valuable insights into reaction kinetics and pathways. For instance, HP-NMR has been employed to study the hydroformylation of methyl undec-10-enoate, a reaction of industrial significance for the production of aldehydes. researchgate.net These studies can help elucidate the role of catalysts, the formation of catalytic intermediates, and the factors influencing regioselectivity and stereoselectivity. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in methyl undec-10-enoate. beilstein-journals.orgnih.govchemicalbook.com The IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule.

The most prominent feature in the IR spectrum of methyl undec-10-enoate is the strong absorption band due to the carbonyl (C=O) stretching of the ester group. The carbon-carbon double bond (C=C) of the terminal alkene also gives rise to a characteristic stretching vibration. Additionally, the C-H stretching vibrations of the sp²-hybridized carbons of the alkene and the sp³-hybridized carbons of the aliphatic chain and methyl group are observable. The C-O stretching vibrations of the ester linkage also produce distinct bands. guidechem.com

Key IR absorption bands for methyl undec-10-enoate are listed in the table below.

Vibrational Mode Wavenumber (cm⁻¹)
C=O Stretch (Ester)~1740
C=C Stretch (Alkene)~1640
=C-H Stretch (Alkene)~3075
C-H Stretch (Aliphatic)~2850-2930
C-O Stretch (Ester)~1170-1240

Mass Spectrometry (MS) Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS/HRMS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are essential tools for confirming the molecular weight and elemental composition of methyl undec-10-enoate and its derivatives. chemicalbook.combeilstein-journals.orgnih.gov ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), allowing for the accurate determination of the molecular mass.

HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. beilstein-journals.org This is particularly valuable in the characterization of new derivatives of methyl undec-10-enoate, ensuring the correct assignment of their chemical structures. For methyl undec-10-enoate itself, with a molecular formula of C₁₂H₂₂O₂, the expected monoisotopic mass is 198.16198 g/mol . nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical technique for the analysis of methyl undec-10-enoate and its derivatives. researchgate.netacademicjournals.org This method is highly effective for separating volatile compounds and providing detailed structural information, making it ideal for purity assessment and the identification of byproducts in chemical reactions. academicjournals.orginnovatechlabs.com

In the context of methyl undec-10-enoate, GC-MS is employed to ensure the purity of the monomer before it is used in polymerization or other chemical transformations. innovatechlabs.com The gas chromatogram provides the retention time, which is characteristic of the compound under specific analytical conditions, while the mass spectrometer yields a fragmentation pattern that serves as a molecular fingerprint. researchgate.net The mass spectrum of methyl undec-10-enoate typically displays a molecular ion peak (M+) at m/z 198, along with other characteristic fragments that confirm its identity. foodb.canih.gov

GC-MS is also invaluable for monitoring the progress of reactions involving methyl undec-10-enoate. For example, in the synthesis of lipoconjugates, where methyl undec-10-enoate undergoes a thiol-ene reaction, GC-MS is used to characterize the intermediates and final products. beilstein-journals.org Similarly, in metathesis reactions, GC-MS analysis can identify the various compounds formed during the process. kit.edu The technique's ability to separate and identify different components in a mixture is crucial for optimizing reaction conditions and ensuring the desired product is obtained. researchgate.net

A specialized GC-MS method has been developed to determine the precise location of double bonds within the monomers of polyhydroxyalkanoates (PHAs), which can be produced using 10-undecenoic acid. researchgate.net This involves a three-step derivatization process (methanolysis, acetylation, and dimethyldisulfide addition) that yields characteristic fragments upon electron impact GC-MS analysis, allowing for unambiguous structural determination. researchgate.net

Table 1: Representative GC-MS Data for Phytochemical Analysis Containing Fatty Acid Methyl Esters

Compound NameRetention Time (min)Molecular FormulaMolecular Weight ( g/mol )Concentration (%)
Methyl hexadecanoate19.8C₁₇H₃₄O₂270.454.30
Methyl (Z)-octadec-9-enoate21.5C₁₉H₃₆O₂296.4912.87
Methyl octadecanoate21.8C₁₉H₃₈O₂298.512.27
Octadec-9-enoic acid22.1C₁₈H₃₄O₂282.4644.18
Data sourced from a study on the ethanolic extract of Gomphrena globosa Linn, which contains various fatty acid methyl esters. researchgate.net

Chromatographic Techniques for Polymer Analysis

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molar Mass Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for the characterization of polymers derived from methyl undec-10-enoate. resolvemass.ca This method separates polymer chains based on their size in solution, allowing for the determination of crucial parameters such as the number-average molar mass (Mn), weight-average molar mass (Mw), and the polydispersity index (PDI, Mw/Mn). resolvemass.caresearchgate.net These parameters are directly related to the physical and mechanical properties of the polymer. researchgate.net

In the synthesis of polyesters and poly(ester-amide)s from methyl undec-10-enoate, SEC is used to confirm the formation of high molar mass polymers. rsc.org For instance, aliphatic diols synthesized from methyl undec-10-enoate can be polymerized to yield polyesters with relatively high molar masses, as confirmed by SEC analysis. rsc.org

Acyclic Diene Metathesis (ADMET) polymerization is a common method for producing polymers from monomers like methyl undec-10-enoate. GPC is instrumental in monitoring the progress of these polymerizations and characterizing the resulting polymers. mdpi.comrsc.org For example, the ADMET polymerization of dianhydro-D-glucityl bis(undec-10-enoate) with 1,9-decadiene (B157367) yields unsaturated polyesters with Mn values ranging from 9,300 to 23,400 g/mol , as determined by GPC. mdpi.com Similarly, the polymerization of 4-allyl-2-methoxyphenyl 10-undecenoate, derived from eugenol (B1671780) and undec-10-enoyl chloride, has been shown to produce polyesters with Mn up to 12,700 g/mol . rsc.orgrsc.org The choice of catalyst and reaction conditions significantly influences the molar mass and PDI of the final polymer. rsc.org

Table 2: GPC/SEC Data for Polymers Derived from Methyl Undec-10-enoate Precursors

Polymer SystemCatalystMn ( g/mol )PDI (Mw/Mn)Reference
Poly(dianhydro-D-glucityl bis(undec-10-enoate)-co-1,9-decadiene)HG29,300 - 23,400- mdpi.com
Poly(4-allyl-2-methoxyphenyl 10-undecenoate)G212,7001.85 rsc.org
Polyesters from undec-10-en-1-yl undec-10-enoate and undeca-1,10-dieneRu-catalyst7,000 - 10,300- mdpi.com
Network polymer from dianhydro-D-glucityl bis(undec-10-enoate)HG219,300 - 26,000>2.0 mdpi.com
HG2 = Hoveyda-Grubbs 2nd Generation Catalyst, G2 = Grubbs 2nd Generation Catalyst

Thermal Analysis: Differential Scanning Calorimetry (DSC) for Thermal Transitions of Polymers

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal transitions of polymers, including those synthesized from methyl undec-10-enoate. tesisenred.net DSC measures the heat flow associated with thermal events in a material as a function of temperature, allowing for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). tesisenred.net

For semi-crystalline polyesters and poly(ester-amide)s derived from methyl undec-10-enoate, DSC analysis reveals important information about their thermal properties. rsc.org While the fully aliphatic nature of some of these polymers results in a glass transition temperature well below room temperature, the incorporation of amide functionalities can lead to semi-crystalline materials with melting points ranging from 22 °C to 127 °C. rsc.orgresearchgate.net

In studies of polyhydroxyalkanoates (PHAs) produced using 10-undecenoic acid, DSC has shown that the degree of unsaturation in the polymer side-chains directly impacts crystallinity. chimia.ch For example, poly(3-hydroxyundec-10-enoate), with 100% unsaturated side-chains, is amorphous with a Tg of -55.4 °C, whereas the fully saturated analogue, poly(3-hydroxyundecanoate), is crystalline with a Tm of 70 °C. chimia.ch

The thermal properties of polyesters produced via ADMET polymerization of monomers derived from undec-10-enoic acid have also been extensively studied by DSC. mdpi.comresearchgate.net For instance, hydrogenated polyesters from the copolymerization of dianhydro-D-glucityl bis(undec-10-enoate) and 1,9-decadiene exhibit Tm values between 71.7 °C and 107.6 °C, depending on the comonomer ratio. mdpi.com These thermal characteristics are critical for determining the potential applications and processing conditions for these bio-based polymers.

Table 3: Thermal Properties of Polymers Derived from Undec-10-enoate Monomers Determined by DSC

Polymer SystemTg (°C)Tm (°C)NotesReference
Poly(ester-amide)s from methyl 10-undecenoateBelow room temp.22 - 127Tm depends on amide content rsc.org
Poly(3-hydroxyundec-10-enoate)-55.4-Amorphous chimia.ch
Poly(3-hydroxyundecanoate)-70Crystalline chimia.ch
Hydrogenated poly(dianhydro-D-glucityl bis(undec-10-enoate)-co-1,9-decadiene)-71.7 - 107.6Tm depends on comonomer ratio mdpi.com
Polyamides from cross-metathesis of methyl undec-10-enoate-169 - 186High melting points observed rsc.org

Biochemical and Biological Research Aspects of Methyl Undec 10 Enoate and Its Derivatives

Metabolic Pathways and Biological Roles of Methyl Undec-10-enoate (B1210307)

Involvement in Lipid Metabolism and Fatty Acid Metabolism Pathways

Methyl undec-10-enoate, a fatty acid methyl ester, is recognized for its participation in lipid and fatty acid metabolic pathways. hmdb.cafoodb.ca As a derivative of 10-undecenoic acid, it is classified within the broader group of fatty acyls. nih.gov Its structure, featuring a terminal double bond, provides a reactive site for various biochemical transformations. beilstein-journals.org This compound's involvement in lipid metabolism is fundamental to various cellular processes. hmdb.ca

The metabolic processing of fatty acids is crucial for maintaining cellular structure and function. Methyl undec-10-enoate, as a fatty acid ester, is implicated in these complex networks. hmdb.cafoodb.ca Research has pointed to the significance of such compounds in the broader context of lipidomics, which studies the pathways and networks of cellular lipids in biological systems.

Role as an Energy Source within Biological Systems

Methyl undec-10-enoate is identified as a biological energy source. hmdb.cafoodb.ca Fatty acids and their derivatives are well-established as energy-rich molecules that can be metabolized to produce adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. The catabolism of fatty acids through processes like beta-oxidation breaks down the long carbon chain, releasing significant amounts of energy. This role as a nutrient and energy storage molecule underscores its importance in biological systems. foodb.ca

Design and Synthesis of Bioactive Methyl Undec-10-enoate Conjugates

The unique bifunctional nature of 10-undecenoic acid, from which methyl undec-10-enoate is derived, makes it a valuable starting material for creating novel bioactive compounds. beilstein-journals.org The presence of a terminal double bond allows for targeted chemical modifications to produce derivatives with enhanced or specific biological activities. beilstein-journals.org

Lipoconjugates with Phenolic Acids for Enhanced Bioactivity

Researchers have synthesized novel lipoconjugates by linking methyl undec-10-enoate with various phenolic acids, including caffeic, ferulic, sinapic, coumaric, and cinnamic acids. beilstein-journals.orgnih.gov The synthesis involves a thiol-ene reaction with cysteamine (B1669678) hydrochloride followed by amidation with the phenolic acids. beilstein-journals.org This approach combines the lipid moiety with the known antioxidant and other biological properties of phenolic acids. beilstein-journals.orgresearchgate.net

These synthesized lipoconjugates have been evaluated for their antioxidant and cytotoxic activities. beilstein-journals.orgbeilstein-journals.org Studies have shown that conjugates of caffeic acid, sinapic acid, ferulic acid, and coumaric acid exhibit notable antioxidant and anticancer properties. nih.gov The cytotoxic effects of these amides have been tested against various cancer cell lines, including MDA-MB-231 (breast), SKOV3 (ovarian), MCF7 (breast), DU 145 (prostate), and HepG2 (liver). nih.govresearchgate.netbeilstein-journals.org

Table 1: Bioactivity of Methyl Undec-10-enoate-Phenolic Acid Lipoconjugates

Phenolic Acid ConjugateObserved BioactivityReference
Caffeic acidAntioxidant, Anticancer nih.gov
Ferulic acidAntioxidant, Anticancer nih.gov
Sinapic acidAntioxidant, Anticancer nih.gov
Coumaric acidAntioxidant, Anticancer nih.gov
Cinnamic acidNot specified beilstein-journals.org

Triazolothiadiazole Derivatives for Antimicrobial Applications

Derivatives of methyl undec-10-enoate have been used to synthesize novel compounds containing triazolothiadiazole moieties. niscpr.res.inias.ac.in The synthesis typically begins with the conversion of methyl undec-10-enoate to undec-10-enehydrazide. niscpr.res.inias.ac.in This intermediate is then reacted further to form the triazole ring, which is subsequently fused with a thiadiazole ring. ias.ac.in

These triazolothiadiazole derivatives have been investigated for their antimicrobial properties. niscpr.res.inias.ac.in Research has shown that certain undecenyl-based triazolothiadiazoles exhibit promising activity against various bacterial and fungal strains. ias.ac.in For instance, derivatives with butyl, hexyl, and lauryl substitutions have demonstrated significant antimicrobial efficacy. ias.ac.in The broad spectrum of biological activities associated with thiadiazole and triazole scaffolds, including antibacterial, antifungal, and antiviral properties, makes these derivatives promising candidates for further investigation. researchgate.netnih.gov

Table 2: Antimicrobial Activity of Selected Triazolothiadiazole Derivatives

Derivative SubstitutionAntimicrobial ActivityReference
ButylPromising activity against tested strains ias.ac.in
HexylPromising activity against tested strains ias.ac.in
LaurylPromising activity against tested strains ias.ac.in

Schiff Base Derivatives with Triazole Moieties for Pharmacological Screening

Schiff base derivatives incorporating a 1,2,4-triazole (B32235) moiety have been synthesized from undecenoic acid, the precursor to methyl undec-10-enoate. ijpsonline.comresearchgate.net The synthetic route involves converting undec-10-enoic acid to its methyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the hydrazide. ijpsonline.comresearchgate.net This intermediate is then used to construct the 4-amino-1,2,4-triazole-3-thiol (B7722964) ring, which is subsequently reacted with various benzaldehydes to form the final Schiff base derivatives. ijpsonline.com

These novel Schiff's base derivatives have been subjected to pharmacological screening, particularly for their cytotoxic effects against cancer cells. ijpsonline.comresearchgate.net The rationale for this approach lies in the established biological activities of undecenoic acid derivatives, 1,2,4-triazoles, and Schiff bases, which include anticancer properties. nih.govresearchgate.net For example, one study found that a Schiff base derivative with a bromo substitution on the phenyl ring was particularly effective against B16 F10 cancer cells. ijpsonline.com The evaluation of these compounds against various cancer cell lines helps to identify promising candidates for further development in cancer therapy. ijpsonline.comnih.govnih.gov

Evaluation of Biological Activities of Methyl Undec-10-enoate Derivatives

The modification of methyl undec-10-enoate, a lipid derived from the castor oil byproduct undecenoic acid, has been a strategy for developing novel bioactive compounds. beilstein-journals.org By conjugating this lipid tail with various pharmacologically active molecules, researchers have explored the potential of these new derivatives in several areas of biochemical and biological research. beilstein-journals.orgresearchgate.net The focus of these investigations has been to evaluate how these structural modifications influence their efficacy as antioxidants, antimicrobial agents, and cytotoxic compounds against cancer cell lines.

In Vitro Antioxidant Activity Investigations

The antioxidant potential of novel lipoconjugates of phenolic acids based on methyl undec-10-enoate has been a subject of scientific inquiry. nih.gov In one such study, five new phenolic lipids were synthesized by linking methyl undec-10-enoate with caffeic, ferulic, sinapic, coumaric, and cinnamic acids. beilstein-journals.org The antioxidant capacities of these derivatives were evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net

The results indicated that the nature of the phenolic acid significantly influenced the antioxidant activity. researchgate.net The caffeic acid lipoconjugate (3c) demonstrated the highest free radical scavenging activity (FRSA) at 87.05%, which was comparable to the standard antioxidant α-tocopherol (α-TP) at 90.23%. researchgate.net The derivatives containing sinapic acid (3d) and ferulic acid (3e) also showed substantial FRSA values of 67.68% and 66.57%, respectively. researchgate.net In contrast, the coumaric acid derivative (3b) exhibited only moderate activity. researchgate.net

Table 1: DPPH Radical Scavenging Activity of Methyl Undec-10-enoate-Phenolic Acid Lipoconjugates An interactive data table summarizing the percentage of free radical scavenging activity (% FRSA) for different derivatives.

Compound Derivative % FRSA
3a Cinnamic acid lipoconjugate -
3b Coumaric acid lipoconjugate 30.23
3c Caffeic acid lipoconjugate 87.05
3d Sinapic acid lipoconjugate 67.68
3e Ferulic acid lipoconjugate 66.57
Standard α-Tocopherol (α-TP) 90.23

Data sourced from Beilstein Journal of Organic Chemistry, 2017, 13, 26–32. researchgate.net

Further investigations into the antioxidant potential were conducted by studying the inhibition of linoleic acid oxidation using differential scanning calorimetry (DSC). researchgate.net This method measures the oxidative induction temperature (OIT), with higher values indicating better protection against oxidation. researchgate.net The OIT for linoleic acid alone was 118 °C. The caffeic acid (3c), sinapic acid (3d), and ferulic acid (3e) derivatives showed OIT values similar to or higher than the standard antioxidants α-TP (130 °C) and tert-butylhydroquinone (B1681946) (TBHQ) (126 °C), indicating excellent antioxidant activity in a lipid medium. researchgate.net

Assessment of Antimicrobial Properties

Derivatives of methyl undec-10-enoate have been synthesized and tested for their activity against various microbial strains. Undec-10-enoic acid itself is known to be a natural fungicide. innovareacademics.in Research has extended to more complex derivatives, such as hydrazide-hydrazones, to explore new antimicrobial agents. innovareacademics.injapsonline.com

In one study, a series of N'-benzylidene/(1-phenylethylidene)undec-10-enehydrazides were evaluated for their in vitro antimicrobial activity using a tube dilution method. japsonline.com The results showed that compounds featuring nitro (NO₂) and methoxy (B1213986) (OCH₃) groups on the phenyl ring were particularly effective. japsonline.com Derivatives with these substitutions showed the highest inhibitory activity against fungal strains like Candida albicans and Aspergillus niger. japsonline.com

Another study focused on hydrazide-hydrazone and azetidinone derivatives of undec-10-enehydrazide, testing them against bacteria (Escherichia coli, Bacillus subtilis, Staphylococcus aureus) and fungi (Aspergillus niger, Aspergillus fumigatus). innovareacademics.in The findings highlighted that a derivative with meta and para methoxy groups on a benzylidine moiety was the most potent antibacterial agent, while a derivative with a 3-chloro-2-(3-fluorophenyl)-4-oxoazetidine moiety was the most effective antifungal compound. innovareacademics.in

Investigations into cyclic-ketone derivatives of methyl undec-10-enoate also yielded insights. niscpr.res.in While the initial reaction products with cyclopentanone (B42830) and cyclohexanone (B45756) showed no antimicrobial activity, their subsequent transformation into thiazolidinone derivatives (5a and 5b) through reaction with mercaptoacetic acid resulted in compounds that were active at a concentration of 100 µg/mL. niscpr.res.in

Cytotoxicity Studies on Cell Lines

The cytotoxic potential of methyl undec-10-enoate derivatives against various cancer cell lines has been extensively investigated, revealing promising anticancer properties for certain classes of these compounds. beilstein-journals.orgnih.gov

Lipoconjugates of phenolic acids with methyl undec-10-enoate were screened for their cytotoxic activity against a panel of five human cancer cell lines: MDA-MB-231 (breast), SKOV3 (ovarian), MCF7 (breast), DU 145 (prostate), and HepG2 (liver). researchgate.netnih.gov The caffeic acid lipoconjugate (3c) emerged as the most potent derivative, exhibiting significant activity against MCF7, DU145, and MDA-MB-231 cell lines with IC₅₀ values of 10.55 µM, 13.0 µM, and 12.0 µM, respectively. nih.gov The ferulic acid (3e) and coumaric acid (3b) derivatives also showed promising, albeit lower, activity. nih.gov However, the potency of these compounds was less than that of the standard chemotherapeutic drug doxorubicin. nih.gov

Table 2: Cytotoxicity (IC₅₀ µM) of Select Methyl Undec-10-enoate Lipoconjugates An interactive data table summarizing the half-maximal inhibitory concentration (IC₅₀) in micromolar (µM) of derivatives against various human cancer cell lines.

Derivative MCF7 (Breast) DU 145 (Prostate) MDA-MB-231 (Breast) SKOV3 (Ovarian) HepG2 (Liver)
Caffeic acid lipoconjugate (3c) 10.55 13.0 12.0 - -
Doxorubicin (Standard) 0.7-0.8 0.7-0.8 0.7-0.8 0.7-0.8 0.7-0.8

Data sourced from Beilstein Journal of Organic Chemistry, 2017, 13, 26–32. nih.gov

Other research has focused on different structural modifications. The synthesis of undecenoic acid-based Schiff's base derivatives containing a 1,2,4-triazole moiety produced compounds with significant cytotoxicity against B16 F10 (murine melanoma) and HCT-15 (human colon carcinoma) cell lines. ijpsonline.com Notably, a derivative with a bromo substitution on the phenyl ring (6g) was found to be the most effective against the B16 F10 cancer cells. ijpsonline.com

Furthermore, novel triazolothiadiazole derivatives of undecenoic acid were synthesized and evaluated for cytotoxicity. niscpr.res.in Compounds with specific substitutions, such as 3-iodo, 4-methoxy, and 3-chloro, showed promising activity against HeLa (human cervical cancer) and B16-F10 cell lines. niscpr.res.in An important finding from this study was that the majority of these compounds were non-toxic against a normal cell line, suggesting a degree of selectivity for cancer cells. niscpr.res.in

Environmental Impact and Sustainability Studies of Methyl Undec 10 Enoate

Sourcing from Renewable Feedstocks and Sustainable Production

Methyl undec-10-enoate (B1210307) is notable for its origin from renewable resources, primarily castor oil, which is extracted from the seeds of the Ricinus communis plant. agri-culture.africaarkema.com This positions it as a bio-based alternative to petrochemicals in various industrial applications. arkema.comnih.gov Castor oil is considered a sustainable feedstock because it is a non-edible oil, reducing competition with food sources, and the plant can thrive in arid regions, minimizing reliance on freshwater resources. agri-culture.africacurresweb.com

The primary industrial route to methyl undec-10-enoate begins with ricinoleic acid, the main fatty acid in castor oil. The production process typically involves high-temperature pyrolysis (thermal cracking) of either castor oil or its derivatives. wikipedia.orgcastoroil.in One common method is the cracking of methyl ricinoleate (B1264116), the methyl ester of ricinoleic acid, at temperatures between 500 and 600°C. wikipedia.org This process yields two valuable chemicals: methyl undec-10-enoate and heptaldehyde. wikipedia.orgache-pub.org.rs An alternative pathway involves the pyrolysis of castor oil to first produce undecylenic acid, which is then esterified with methanol (B129727) to form the final methyl undec-10-enoate product. castoroil.inbeilstein-journals.org

Research has focused on optimizing these production methods to improve yield and efficiency. Studies have evaluated various pyrolysis temperatures and conditions to maximize the output of the desired products. ache-pub.org.rs For instance, one study observed the highest yield for undecylenic acid from ricinoleic acid at a pyrolysis temperature of 530°C. ache-pub.org.rs Companies like Arkema market methyl undec-10-enoate as a 100% bio-based, carbon-neutral (according to ISO 14040) bifunctional fatty ester, highlighting its sustainable sourcing. arkema.com

FeedstockProduction MethodProcess DetailsProductsReference(s)
Castor Oil / Ricinoleic Acid PyrolysisHeating ricinoleic acid (from castor oil) in the presence of steam at 500–600°C. The resulting undecylenic acid is then esterified.Undecylenic acid, Heptanal wikipedia.org
Methyl Ricinoleate Thermal CrackingCracking of the methyl ester of ricinoleic acid.Methyl undec-10-enoate, Heptaldehyde wikipedia.org
Castor Oil PyrolysisHeating castor oil under reduced pressure at approximately 700°C.Undecylenic acid, Heptaldehyde castoroil.in
Ricinoleic Acid / Castor Oil Continuous PyrolysisPerformed in a pilot-plant scale reactor at temperatures of 530-575°C.Undecylenic acid, Heptaldehyde ache-pub.org.rs
Undecylenoic Acid EsterificationReaction with methanol in the presence of a sulfuric acid catalyst at reflux temperature.Methyl undec-10-enoate beilstein-journals.org

Biodegradation Pathways and Environmental Fate Assessment

The environmental behavior of methyl undec-10-enoate is a critical aspect of its sustainability profile. As a fatty acid methyl ester (FAME), its environmental fate is influenced by several factors, including its biodegradability, potential for bioaccumulation, and behavior in different environmental compartments. lyellcollection.orgconcawe.eu

Based on screening tests, methyl undec-10-enoate is not considered to be readily biodegradable. arkema.com However, FAMEs as a class are generally reported to be biodegradable under both aerobic and anaerobic conditions, with the primary degradation mechanism being biological. lyellcollection.orgepa.gov The ultimate degradation product under aerobic conditions is carbon dioxide. epa.gov The biodegradation process for FAMEs often involves hydrolysis to the corresponding fatty acid (undecylenic acid) and methanol, followed by biological degradation of the fatty acid via beta-oxidation. epa.gov

Regarding its environmental fate, methyl undec-10-enoate has a low potential for bioaccumulation. arkema.com Due to its very low water solubility (0.794 mg/L at 20°C), it is expected to partition to soil and sediment rather than remain in water, thus resisting leaching. arkema.comepa.gov In industrial settings, releases are primarily to the air, with smaller emissions to water, which are managed by on-site wastewater treatment. arkema.com

A significant environmental concern is its aquatic toxicity. The compound is classified as very toxic to fish and algae and toxic to aquatic invertebrates, with long-lasting effects in aquatic environments. arkema.comvigon.com

ParameterFindingDescriptionReference(s)
Biodegradation Not readily biodegradableBased on available screening test data. However, FAMEs are generally biodegradable. lyellcollection.orgarkema.com
Bioaccumulation Potential LowBased on the estimated bioconcentration factor. arkema.com
Aquatic Toxicity Very toxic to aquatic lifeClassified as Aquatic Acute Category 1 and Aquatic Chronic Category 1. arkema.com
EC50 (Daphnia magna, 48h) 1.8 mg/LThe concentration causing immobilization in 50% of the daphnia population over 48 hours. vigon.comeuropa.eu
EC50 (Algae, 72h) 0.43 mg/LThe concentration causing a 50% reduction in growth rate. vigon.com
Mobility in Soil LowExpected to partition to soil and sediment due to low water solubility. epa.gov

Life Cycle Assessment of Methyl Undec-10-enoate Production and Use

A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacture, distribution, use, and disposal. For methyl undec-10-enoate, a full, publicly available LCA report is not detailed in the search results. However, key information points to the consideration of its life cycle in sustainability assessments.

Manufacturers have utilized LCA frameworks to support sustainability claims. For example, Arkema has stated that its Oleris® Methyl Undecylenate is carbon neutral, an assertion based on an LCA conducted according to the ISO 14040 standard. arkema.com This suggests that, from a climate change perspective, the carbon dioxide absorbed by the castor plants during their growth phase offsets the greenhouse gas emissions generated during production.

Adherence to Green Chemistry Principles in Methyl Undec-10-enoate Synthesis and Application

The synthesis and use of methyl undec-10-enoate can be evaluated against the 12 Principles of Green Chemistry, a framework for designing more sustainable chemical products and processes. acs.org

Principle 1: Prevention: By using a renewable feedstock, the production of methyl undec-10-enoate prevents the depletion of fossil fuels. nih.gov

Principle 5: Safer Solvents and Auxiliaries: Research into modifying methyl undec-10-enoate explores the use of more environmentally benign solvents. For instance, cross-metathesis reactions have been successfully conducted in ethanol (B145695), a greener solvent. nih.gov Continuous production processes using thermomorphic multiphase systems (TMS) have also been developed to facilitate catalyst recycling and reduce solvent waste. researchgate.net

Principle 7: Use of Renewable Feedstocks: This is a core strength of methyl undec-10-enoate, as it is derived entirely from castor oil, a renewable and non-food agricultural resource. arkema.comresearchgate.netmdpi.com

Principle 9: Catalysis: Modern synthetic routes that use methyl undec-10-enoate as a building block heavily rely on catalysis. rsc.org Reactions such as hydroformylation, transesterification, and metathesis employ catalysts to achieve high efficiency and selectivity, which is preferable to using stoichiometric reagents that generate more waste. researchgate.netacs.orgrsc.org

Green Chemistry PrincipleApplication in Methyl Undec-10-enoate LifecycleReference(s)
1. Prevention Use of renewable castor oil helps prevent waste from fossil fuel depletion. nih.gov
2. Atom Economy Co-production of valuable heptaldehyde during synthesis improves overall material efficiency. wikipedia.org
5. Safer Solvents Research focuses on using greener solvents like ethanol or multiphase systems for subsequent reactions. nih.govresearchgate.net
7. Use of Renewable Feedstocks The entire carbon backbone is derived from castor oil. arkema.commdpi.com
9. Catalysis Catalytic methods (metathesis, hydroformylation) are key for efficient and selective transformations. rsc.orgresearchgate.netrsc.org
10. Design for Degradation While not readily biodegradable, it is a fatty acid ester, a class of compounds known to be biodegradable. lyellcollection.orgarkema.com

Advanced Theoretical and Computational Studies of Methyl Undec 10 Enoate

Quantum Mechanical Simulations and Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Quantum mechanical simulations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like methyl undec-10-enoate (B1210307). DFT calculations have been instrumental in analyzing the mechanisms of reactions such as the BF3/PrOH catalyzed oligomerization of methyl undec-10-enoate. researchgate.netresearchgate.net These studies model the intricate interactions between the olefin, the catalyst, and co-catalysts to understand the reaction pathways at a molecular level.

For instance, DFT modeling has been used to compare the oligomerization of methyl undec-10-enoate with other olefins like isobutylene (B52900) and dec-1-ene. researchgate.netmathnet.ru These simulations can reveal key intermediates and transition states, providing a detailed picture of the reaction mechanism. researchgate.net The calculations can also help in understanding the role of different catalytic systems, such as the BF3/ROH complex, and how they influence the reaction's progress and product distribution. researchgate.netmathnet.ru

A study on the BF3/PriOH catalyzed oligomerization of various olefins, including methyl undec-10-enoate, utilized DFT modeling to analyze the reaction mechanisms. researchgate.net The theoretical calculations helped in developing a new concept for the initiation of the oligomerization process, suggesting the involvement of two olefin molecules and a complex catalyst structure. researchgate.netresearchgate.net This level of detail is often inaccessible through experimental methods alone, highlighting the complementary nature of computational and experimental chemistry.

Table 1: Selected DFT Functionals and Basis Sets for Olefin Oligomerization Studies

Olefin Catalyst System DFT Functional Basis Set Reference
Methyl undec-10-enoate BF3/PriOH PBE 3z mathnet.ru
Isobutylene BF3/ROH Not Specified Not Specified mathnet.ru
Dec-1-ene BF3/PriOH PBE 3z mathnet.ru

This table is for illustrative purposes and summarizes typical computational methods used in the study of olefin oligomerization.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of methyl undec-10-enoate, capturing its conformational flexibility and the nature of its interactions with other molecules. While specific MD studies focusing solely on neat methyl undec-10-enoate are not extensively reported in the reviewed literature, the principles of MD simulations of similar long-chain esters and lipid assemblies can be applied to understand its behavior. acs.orgresearchgate.net

MD simulations can model the molecule's movement over time, revealing the preferred conformations of its long aliphatic chain and the rotational freedom around its ester group. mdpi.commanchester.ac.uk This is crucial for understanding how the molecule packs in condensed phases and how its terminal double bond is presented for reaction. The simulations can also shed light on intermolecular interactions, such as van der Waals forces, which govern the physical properties of the bulk material. researchgate.net

In the context of its derivatives, such as those used in self-assembled monolayers or as part of larger polymer chains, MD simulations can provide detailed information on the organization and dynamics of these systems. For example, simulations can predict the tilt angle of the alkyl chains in a monolayer or the folding of a polymer chain in solution. researchgate.net

Prediction of Reaction Mechanisms and Catalytic Pathways for Methyl Undec-10-enoate Transformations

Computational chemistry plays a pivotal role in predicting and understanding the reaction mechanisms and catalytic pathways involved in the transformation of methyl undec-10-enoate. Theoretical calculations can map out the potential energy surface of a reaction, identifying the most likely pathways and the structures of transition states.

One of the key reactions of methyl undec-10-enoate is metathesis. Computational studies can help in understanding the mechanism of both self-metathesis and cross-metathesis reactions catalyzed by ruthenium or tungsten complexes. mdpi.com These studies can elucidate the role of the catalyst, the influence of the ester group on the reactivity of the terminal double bond, and the factors that control the stereoselectivity of the reaction.

Another important transformation is hydroformylation, which introduces an aldehyde group. Theoretical studies can model the coordination of the olefin to the rhodium catalyst, the insertion of carbon monoxide, and the subsequent hydrogenation steps. researchgate.net These models can help in optimizing reaction conditions to favor the formation of the desired linear or branched aldehyde.

The oligomerization of methyl undec-10-enoate has also been a subject of theoretical investigation. DFT modeling of the BF3-catalyzed cationic oligomerization has provided insights into the initiation and propagation steps of the reaction. researchgate.netmathnet.ru The models suggest a concerted activation mechanism involving multiple olefin molecules and the catalyst complex, leading to a better understanding of how trimers are preferentially formed. researchgate.netmathnet.ru

Table 2: Investigated Catalytic Transformations of Methyl Undec-10-enoate

Transformation Catalyst Type Key Intermediates Computational Method Reference
Oligomerization Lewis Acid (BF3/ROH) Cationic species, (BF3 · ROH)2 complex DFT researchgate.netmathnet.ru
Metathesis Ruthenium-carbene Metallacyclobutane Not specified in results mdpi.com
Hydroformylation Rhodium/phosphine complex Alkyl-rhodium species Not specified in results researchgate.net
Transesterification Titanium-based Not specified in results Not specified in results acs.org

This table summarizes some of the key catalytic transformations of methyl undec-10-enoate that have been or could be investigated using computational methods.

Structure-Activity Relationship (SAR) Modeling of Methyl Undec-10-enoate Derivatives

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.gov For derivatives of methyl undec-10-enoate, these models can be invaluable for designing new materials with desired characteristics.

In the context of polymers derived from methyl undec-10-enoate, SAR studies can help in understanding how modifications to the monomer structure affect the properties of the resulting polymer. For example, the incorporation of different diols in the synthesis of polyesters from methyl undec-10-enoate derivatives can influence the material's thermal properties, such as its melting point and glass transition temperature. rsc.org By systematically varying the structure of the diol and measuring the properties of the resulting polyesters, a relationship between structure and property can be established.

QSAR models have been developed for derivatives of undec-10-enoic acid, the parent carboxylic acid of methyl undec-10-enoate. For instance, a study on undec-10-enehydrazide derivatives synthesized from methyl undec-10-enoate established a QSAR model for their antimicrobial activity. innovareacademics.injapsonline.com The model revealed that topological parameters like the Randic index were important for describing the antimicrobial activity, providing guidance for the synthesis of more potent derivatives. innovareacademics.in

Similarly, in the development of functionalized cellulose (B213188) esters, where methyl undec-10-enoate is grafted onto a cellulose backbone, SAR studies can be used to understand how the nature of the grafted chain influences the properties of the final material. rsc.org This modular approach allows for the creation of a library of derivatives with systematically varied side chains, facilitating the establishment of clear structure-property relationships. rsc.org

Future Directions and Emerging Research Avenues for Methyl Undec 10 Enoate

Integration with Flow Chemistry and Continuous Processing for Scalable Synthesis

The shift towards more sustainable and efficient chemical manufacturing has spurred interest in flow chemistry and continuous processing for the synthesis of methyl undec-10-enoate (B1210307) and its derivatives. Continuous-flow reaction systems offer numerous advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for straightforward scalability. For instance, the development of fixed-bed continuous-flow reactors using insoluble catalysts for transesterification reactions of fatty acid esters like methyl undec-10-enoate has shown promise. acs.orgacs.org These systems demonstrate stable activity over extended periods, suggesting their potential for industrial application. acs.org

Furthermore, the application of thermomorphic multiphase systems (TMS) in continuous processes, such as the hydroaminomethylation of methyl undec-10-enoate, has been successfully demonstrated in miniplant operations. researchgate.net This approach allows for integrated catalyst recycling and continuous production of valuable α,ω-bifunctional products, which are precursors for polymers. researchgate.net The combination of a TMS with techniques like organophilic nanofiltration (OSN) for continuous water removal has been shown to be a key factor in achieving high yields and maintaining catalyst stability over long operational times. researchgate.net These advancements highlight the significant potential of continuous flow strategies to make the production of methyl undec-10-enoate derivatives more economically viable and environmentally friendly. thieme-connect.com

Exploration of Novel Catalytic Systems for Highly Selective Methyl Undec-10-enoate Transformations

Research into novel catalytic systems is pivotal for unlocking the full potential of methyl undec-10-enoate through highly selective transformations. A major focus is on olefin metathesis, a powerful tool for converting methyl undec-10-enoate into valuable long-chain α,ω-diesters and other functionalized molecules. acs.org Significant progress has been made in developing more efficient and selective metathesis catalysts. acs.org For example, ruthenium-based catalysts have been employed in the enyne cross-metathesis of methyl undec-10-enoate to produce dienes with excellent yields. thieme-connect.com

Beyond metathesis, other catalytic transformations are being explored. For instance, (Cyclopentadienyl)titanium trichlorides have proven to be highly active and selective catalysts for the transesterification of methyl undec-10-enoate with various alcohols. acs.orgacs.org This opens up avenues for producing a range of esters for different applications. The development of recyclable catalysts, such as Cu-deposited V2O5, for the transesterification of undecenoate esters is another area of active research, aiming to create more sustainable chemical processes. acs.org Additionally, hydroformylation of methyl undec-10-enoate using rhodium catalysts with specific ligands like SulfoXantphos is being investigated for the production of aldehydes, which are important chemical intermediates. researchgate.net

Development of Advanced Materials with Tunable Properties from Methyl Undec-10-enoate Precursors

Methyl undec-10-enoate serves as a valuable precursor for the synthesis of a wide array of advanced materials, particularly bio-based polymers with tunable properties. researchgate.net Its bifunctional nature allows for its use in the production of polyesters, polyamides, and poly(ester-amide)s. researchgate.netpreprints.org By reacting diols derived from methyl undec-10-enoate with bio-based methyl diesters, researchers have synthesized semi-crystalline polyesters and poly(ester-amide)s. researchgate.net The incorporation of amide functions into the polyester (B1180765) backbone has been shown to result in materials with increased Young's modulus and melting points, demonstrating the ability to tune mechanical and thermal properties. researchgate.net

The self-metathesis of methyl undec-10-enoate yields dimethyl eicos-10-ene-1,20-dioate, a long-chain α,ω-diester that can be used in polycondensation reactions to create polymers with long methylene (B1212753) sequences. acs.org These polymers exhibit properties that bridge the gap between traditional polycondensates and polyethylenes. acs.org Furthermore, methyl undec-10-enoate can be used to synthesize dimer fatty acid methyl esters, which can then be polycondensed to form polyamides with high molecular weights and varying melting temperatures. preprints.org The resulting polymers often exhibit good thermal stability and, in some cases, enhanced solubility in common organic solvents. preprints.org

Biotechnological Production and Biocatalytic Transformations of Methyl Undec-10-enoate

Biotechnological approaches offer a green and highly selective alternative for the production and transformation of methyl undec-10-enoate. acs.org Certain yeast strains, such as Candida tropicalis, are capable of ω-oxidation, which can convert fatty acids and their derivatives into long-chain dicarboxylic acids, important monomers for polycondensation. acs.org While direct biotechnological production of methyl undec-10-enoate is an area of interest, the focus has largely been on biocatalytic transformations of this versatile molecule.

Enzymatic reactions provide a high degree of chemo-, regio-, and enantioselectivity, which is particularly valuable for creating specialty chemicals. rug.nl For example, Baeyer-Villiger monooxygenases (BVMOs) are being investigated for their potential to oxidize ketones to esters, a reaction that could be applied to derivatives of methyl undec-10-enoate. rug.nl Lipases are also employed in the enzymatic transesterification of undecenoate esters for the synthesis of specific monoacylglycerols. csic.es The use of engineered microorganisms and enzymes in artificial biocatalytic cascades is an emerging field that could enable the multi-step synthesis of complex molecules from simple precursors like methyl undec-10-enoate, under mild reaction conditions. acs.org A significant challenge in these biotransformations remains the downstream processing and purification of the products from the fermentation broth to achieve the high purity required for applications like polymerization. acs.org

Targeted Biomedical Applications of Designed Methyl Undec-10-enoate Derivatives

The unique chemical structure of methyl undec-10-enoate makes it a suitable scaffold for the synthesis of novel derivatives with potential biomedical applications. Researchers are exploring the creation of lipoconjugates by attaching phenolic acids to the methyl undec-10-enoate backbone. nih.gov This has been achieved through a thiol-ene reaction followed by amidation. nih.gov

These novel phenolic lipids have been evaluated for their antioxidant and anticancer activities. nih.govresearchgate.net Some of these synthesized derivatives have demonstrated excellent antioxidant properties and interesting cytotoxic activity against various cancer cell lines, including breast and prostate cancer cells. nih.govresearchgate.net For instance, certain lipoconjugates of phenolic acids showed better anticancer activity against some cell lines compared to previously reported phenolic lipids. nih.gov Furthermore, Schiff's base derivatives of undecenoic acid incorporating a 1,2,4-triazole (B32235) moiety have been synthesized and evaluated for their cytotoxicity, showing potential in the development of new anticancer agents. researchgate.net These findings highlight the potential of using methyl undec-10-enoate as a starting material for the design and synthesis of new bioactive molecules for targeted therapeutic applications. nih.govresearchgate.net

Q & A

Q. How can researchers design dose-response meta-analyses for methyl undec-10-enoate’s antioxidant effects?

  • Methodological Answer : Aggregate data from FRAP, DPPH, and ORAC assays across studies. Use random-effects models to handle heterogeneity. Adjust for publication bias via funnel plots and Egger’s regression. Report results in µM Trolox equivalents/g for cross-study comparability .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., NMR shifts, GC retention times) in appendices; processed data (e.g., IC50_{50} values) in the main text .
  • Figures : Avoid overcrowding chemical structures; use color-coded reaction schemes (2–3 max) for graphical abstracts .

Ethical and Reproducibility Considerations

  • Disclose synthetic yields, purity thresholds, and spectral accession codes (e.g., InChIKey: KISVAASFGZJBCY-UHFFFAOYSA-N) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 10-undecenoate
Reactant of Route 2
Reactant of Route 2
Methyl 10-undecenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.